molecular formula C17H14N4O2S B2543961 N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,3-benzothiazole-6-carboxamide CAS No. 2415526-20-2

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,3-benzothiazole-6-carboxamide

Cat. No.: B2543961
CAS No.: 2415526-20-2
M. Wt: 338.39
InChI Key: HQNVVQDZNZFUET-UHFFFAOYSA-N
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Description

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole, furan, and benzothiazole rings. These core structures are then linked through a series of condensation and coupling reactions.

    Preparation of 1-methyl-1H-pyrazole-5-carboxaldehyde: This intermediate can be synthesized through the Vilsmeier-Haack reaction, where 1-methylpyrazole is treated with DMF and POCl3.

    Synthesis of 5-(1-methyl-1H-pyrazol-5-yl)furan-2-carbaldehyde: This involves the reaction of 1-methyl-1H-pyrazole-5-carboxaldehyde with furan-2-carbaldehyde under acidic conditions.

    Formation of the final compound: The final step involves the condensation of 5-(1-methyl-1H-pyrazol-5-yl)furan-2-carbaldehyde with 1,3-benzothiazole-6-carboxamide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Friedel-Crafts acylation using AlCl3 as a catalyst is common for introducing substituents on the benzothiazole ring.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of pyrazolines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,3-benzothiazole-6-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl)amides: These compounds share a similar pyrazole-furan structure but differ in the benzothiazole moiety.

    1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound has a similar pyrazole structure but lacks the furan and benzothiazole rings.

Uniqueness

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,3-benzothiazole-6-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-21-14(6-7-20-21)15-5-3-12(23-15)9-18-17(22)11-2-4-13-16(8-11)24-10-19-13/h2-8,10H,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNVVQDZNZFUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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